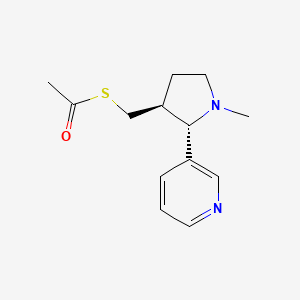

rac-trans 3'-Acetylthiomethyl Nicotine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

S-[[(2S,3S)-1-methyl-2-pyridin-3-ylpyrrolidin-3-yl]methyl] ethanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2OS/c1-10(16)17-9-12-5-7-15(2)13(12)11-4-3-6-14-8-11/h3-4,6,8,12-13H,5,7,9H2,1-2H3/t12-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTZCQHJDMWOPPV-CHWSQXEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCC1CCN(C1C2=CN=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)SC[C@H]1CCN([C@@H]1C2=CN=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis Methodologies and Stereochemical Control

Total Synthesis Strategies for Racemic and Enantiopure Nicotine (B1678760) Scaffolds

The nicotine molecule, a chiral alkaloid composed of a pyridine (B92270) and an N-methylpyrrolidine ring, serves as the fundamental structure for "rac-trans 3'-Acetylthiomethyl Nicotine". nih.gov The development of synthetic strategies to access this core scaffold is a critical first step. Both racemic and enantiopure syntheses are of significant interest, with the latter being crucial for studying the pharmacological properties of individual enantiomers. mdpi.comnih.gov

The synthesis of nicotine analogs with modifications on the pyrrolidine (B122466) ring is a key area of research for developing ligands with specific receptor affinities. nih.gov One common strategy for creating the nicotine scaffold involves the synthesis and subsequent reduction of myosmine. mdpi.comnih.gov For instance, a seven-step linear synthesis has been developed to produce racemic nicotine, which features a Grubbs' Ring-Closing Metathesis (RCM) reaction to form the crucial pyrrolidine ring. winthrop.edu

Researchers have also developed methods for creating conformationally restricted nicotine analogues, where the pyridine and pyrrolidine moieties are linked by a short chain. nih.gov These syntheses often involve catalytic processes and provide pathways to complex, modified nicotine scaffolds. nih.gov Such established routes for modifying the pyrrolidine portion of the molecule provide a foundation for introducing substituents, like the acetylthiomethyl group, at specific positions.

Since many synthetic routes produce a racemic mixture of nicotine or its analogs, the separation of these enantiomers is essential for obtaining optically pure compounds. mst.edu A prevalent method is the use of chiral resolving agents to form diastereomeric salts, which can then be separated by fractional crystallization. mdpi.comnih.gov Various chiral acids have been explored for this purpose.

For example, a patented process describes the efficient resolution of racemic nicotine using dibenzoyl-d-tartaric acid as the resolving agent. google.com The choice of solvent system is critical for the success of this method, with an isopropanol-methanol combination proving highly effective. google.com The use of O,O'-disubstituted tartaric acids is a well-documented approach for preparing enantiomerically pure (R)- and (S)-nicotine. mdpi.comnih.gov

Below is a table summarizing the use of different tartaric acid derivatives in the resolution of nicotine.

| Resolving Agent | Target Enantiomer Isolated | Solvent System | Chiral Purity Achieved |

| d-Tartaric Acid | (R)-Nicotine | Not specified | 62% |

| l-Tartaric Acid | (S)-Nicotine | Not specified | Not specified |

| Dibenzoyl-d-tartaric acid | (S)-Nicotine | Isopropanol-Methanol | 96.4% |

| Dibenzoyl-l-tartaric acid | (R)-Nicotine | Isopropanol-Methanol | 99.9% |

| Di-p-toluoyl-l-tartaric acid | (R)-Nicotine | Not specified | 94.7% |

This table is based on data from a study on the resolution of (R,S)-nicotine. google.com

In addition to chemical resolution, chromatographic techniques are widely used. Direct High-Performance Liquid Chromatography (HPLC) using a β-cyclodextrin column allows for both the analytical determination of optical purity and the preparative resolution of racemic nicotine and its analogs. mst.edu

Reduction reactions are pivotal in many nicotine synthesis pathways. A key step in several total syntheses is the reduction of myosmine to nornicotine (B190312), which is then methylated to yield nicotine. mdpi.comnih.gov This reduction can be accomplished through various methods.

Metal-Catalyzed Reduction: Catalytic hydrogenation is a common approach. The reduction of myosmine is often carried out under hydrogen gas pressure using a 10% Palladium on carbon (Pd/C) catalyst in an alcohol solvent. nih.gov This method is a non-catalytic alternative to chemical reducing agents like sodium borohydride. mdpi.comnih.gov

Electrochemical Reduction: Electrochemical methods offer an alternative, often milder, route for reduction. The electrochemical reduction of myosmine has been investigated as a viable method to produce nornicotine, achieving high yields. mdpi.comnih.gov While much of the recent electrochemical research on nicotine focuses on its detection and sensing, these studies provide insight into its redox properties. nih.govnih.govfrontiersin.org For instance, gold nanoparticles have been shown to effectively trigger the electrocatalytic reduction of nicotine. nih.govfrontiersin.org Such principles can be applied to the synthetic reduction of nicotine precursors and derivatives. Earth-abundant metal complexes are also being explored for their catalytic activity in electrochemical reductions. rsc.org

Design and Implementation of Acetylthiomethyl Functionality Introduction

The introduction of the acetylthiomethyl group (–CH₂SCOCH₃) at the 3'-position of the nicotine scaffold requires precise regioselective and stereoselective control. This process involves two main challenges: the formation of the thioether bond and ensuring its correct placement and orientation on the pyrrolidine ring.

The formation of a thioether linkage is a fundamental transformation in organic synthesis. While direct thioetherification of the nicotine scaffold is challenging, several strategies can be envisioned starting from a functionalized nicotine analog, such as 3'-hydroxynicotine.

One modern approach involves the use of isothiouronium salts as versatile deoxasulfenylating agents. researchgate.net This method allows for a stereoselective, thiol-free synthesis of thioethers from alcohols, which would be applicable to a chiral 3'-hydroxynicotine precursor. researchgate.net The reaction proceeds by activating the alcohol, which is then displaced by the sulfur nucleophile. This provides a pathway to introduce the required sulfur atom, which can then be acylated to complete the acetylthiomethyl group.

Achieving substitution specifically at the 3'-position with a defined stereochemistry (trans in this case) is the most critical challenge. The direct functionalization of the nicotine ring is often difficult to control. Therefore, strategies that build the substituted pyrrolidine ring from acyclic precursors are often preferred.

A powerful method for achieving high regio- and stereocontrol is the [3+2] cycloaddition reaction. osi.lvnih.gov For example, the reaction between a (Z)-C-(3-pyridyl)-N-methylnitrone and a trans-substituted nitroalkene can proceed with complete regio- and stereoselectivity. osi.lvnih.gov This type of reaction allows for the construction of a 3,4-cis-4,5-trans-substituted isoxazolidine ring, which is a precursor to the desired pyrrolidine ring. osi.lv Theoretical studies using Density Functional Theory (DFT) confirm that these reactions proceed with high selectivity, favoring specific isomers. chemrxiv.org

By carefully choosing the substituents on the nitroalkene, a functional group can be installed at the future 3'-position of the nicotine analog. This functional group can then be chemically transformed in subsequent steps into the desired acetylthiomethyl moiety. This cycloaddition-based approach provides a robust framework for the regioselective and stereoselective synthesis of 3'-substituted nicotine derivatives, enabling access to specific diastereomers like "this compound". chemrxiv.org

Optimization of Reaction Conditions and Yields for Academic Scale Production

For any synthetic nicotine analog, including the hypothetical this compound, optimization of reaction conditions is crucial for maximizing yield and purity on an academic scale. This process typically involves a systematic variation of several parameters for the key bond-forming reactions.

A hypothetical key step in the synthesis could be the nucleophilic substitution on a 3'-functionalized precursor (e.g., a tosylate or halide) with a thioacetate (B1230152) nucleophile. The optimization of such a reaction would involve screening various solvents, bases, temperatures, and reaction times. For instance, polar aprotic solvents like DMF or DMSO might be favored to facilitate the nucleophilic attack. The choice of base would be critical to ensure deprotonation of the thiol without causing unwanted side reactions.

The following interactive data table illustrates a hypothetical optimization study for a nucleophilic substitution step to introduce the thioacetate moiety. The goal is to identify the conditions that provide the highest yield of the desired product.

| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Acetonitrile | K₂CO₃ | 60 | 12 | 45 |

| 2 | DMF | K₂CO₃ | 60 | 12 | 65 |

| 3 | DMSO | K₂CO₃ | 60 | 12 | 70 |

| 4 | DMF | NaH | 25 | 6 | 80 |

| 5 | DMF | NaH | 60 | 6 | 75 |

| 6 | THF | NaH | 25 | 6 | 55 |

| 7 | DMF | DBU | 25 | 8 | 85 |

| 8 | DMF | DBU | 40 | 8 | 88 |

This table is a hypothetical representation of an optimization study.

Based on these hypothetical results, the optimal conditions would be using DMF as the solvent with DBU as the base at a slightly elevated temperature of 40°C for 8 hours, yielding an 88% conversion to the desired product. Such systematic optimization is fundamental in academic research to establish efficient and reproducible synthetic protocols nih.gov.

Purification and Isolation Techniques for Synthetic Nicotine Analogs

The purification and isolation of synthetic nicotine analogs are essential to remove unreacted starting materials, reagents, and byproducts, ensuring the final compound is of high purity for characterization and further studies. A multi-step purification strategy is often employed.

Following the reaction, a standard workup procedure would typically involve quenching the reaction, followed by liquid-liquid extraction to separate the crude product from the aqueous phase researchgate.net. The organic layers are then combined, dried over an anhydrous salt like magnesium sulfate, and the solvent is removed under reduced pressure.

The primary method for purifying the crude product is typically flash column chromatography on silica gel nih.gov. A gradient of solvents, such as a mixture of hexane and ethyl acetate with a small amount of triethylamine to prevent the basic nicotine analog from streaking on the acidic silica gel, would be used to elute the compound. Fractions would be collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.

For highly pure samples required for analytical or biological studies, further purification might be necessary. High-performance liquid chromatography (HPLC), particularly reverse-phase HPLC, can be used to achieve very high purity. If the final product is a solid, recrystallization from a suitable solvent system is an effective method for obtaining crystalline material of high purity.

The identity and purity of the final isolated compound would be confirmed by a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy, to confirm the structure of this compound tmkarpinski.com.

Advanced Analytical Methodologies for Detection, Identification, and Purity Assessment

Chromatographic Separation Techniques for rac-trans 3'-Acetylthiomethyl Nicotine (B1678760) and Related Impurities

Chromatographic methods are fundamental for separating "rac-trans 3'-Acetylthiomethyl Nicotine" from a complex matrix that may include nicotine, its metabolites, and other related substances. The choice between gas and liquid chromatography is often dictated by the volatility and thermal stability of the analytes.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds, making it suitable for nicotine and many of its derivatives. The technique offers high chromatographic resolution and sensitive detection, which are essential for identifying impurities. For the analysis of nicotine-related compounds in various matrices, GC-MS methods have been developed to determine both nicotine content and impurity profiles. gcms.cz

In a typical GC-MS analysis of nicotine derivatives, the sample is introduced into the GC, where it is vaporized. The gaseous analytes are then separated based on their boiling points and interaction with the stationary phase of the column. As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for the identification of the compound. For instance, the mass spectrum of nicotine shows a molecular ion peak at m/z = 162 and a significant M-1 peak at m/z = 161, which are characteristic of cyclic amines. researchgate.net

The fragmentation of the pyrrolidine (B122466) ring is a key indicator in the mass spectra of nicotine and its derivatives. researchgate.netmanupatra.in The main fragmentation of nicotine involves the pyrrolidinyl ring, leading to characteristic peaks at m/z = 133. manupatra.in This detailed fragmentation data is invaluable for the structural elucidation of novel or unknown nicotine-related impurities.

Table 1: Illustrative GC-MS Parameters for Nicotine Derivative Analysis

| Parameter | Value |

| GC System | Agilent 7890B or similar |

| MS Detector | Agilent 5977A or equivalent |

| Column | Rtx®-VMS or similar |

| Injector Temperature | 170 °C |

| Carrier Gas | Helium at 1.2 mL/min |

| Temperature Program | 35 °C to 250 °C |

| MS Analyzer | Ion-trap or Quadrupole |

| Ionization Mode | Electron Ionization (EI) |

| Scan Range | 45–400 m/z |

This table presents a generalized set of parameters and may require optimization for specific applications.

For non-volatile or thermally labile compounds, liquid chromatography-mass spectrometry (LC-MS) is the preferred analytical technique. This is particularly relevant for the analysis of complex mixtures containing nicotine and its various metabolites and derivatives, which may not be amenable to GC analysis. spectroscopyonline.com LC-MS, especially when coupled with tandem mass spectrometry (LC-MS/MS), provides high sensitivity and selectivity for the quantification of these compounds in diverse matrices. nih.gov

The versatility of LC-MS allows for the use of different chromatographic modes, such as reversed-phase or hydrophilic interaction liquid chromatography (HILIC), to achieve optimal separation of a wide range of nicotine-related compounds. researchgate.net The development of ultra-high-performance liquid chromatography (UHPLC) has further enhanced the speed and resolution of these separations. spectroscopyonline.comlu.se

In LC-MS analysis, the fragmentation pathways of nicotine-related impurities are elucidated using high-resolution mass spectrometry, which aids in the development of selective UHPLC-MS/MS methods for quantitative determination. spectroscopyonline.com For example, a highly sensitive LC-MS/MS method has been developed for the simultaneous quantitative determination of nicotine and its metabolites, cotinine (B1669453), and NNK, with multiple reaction monitoring (MRM) mass transitions of m/z 163.2/130.1 for nicotine. nih.gov

Table 2: Example LC-MS/MS Parameters for Nicotine Metabolite Analysis

| Parameter | Value |

| LC System | Waters Acquity UPLC® or equivalent |

| MS System | API 4000 triple quadrupole mass spectrometer or similar |

| Column | UPLC®-BEH Phenyl, 1.7 µm (30 x 2.1 mm) |

| Mobile Phase | Gradient of acetonitrile and water with additives |

| Ionization Mode | Electrospray Ionization (ESI), positive mode |

| Scan Type | Multiple Reaction Monitoring (MRM) |

This table provides a representative set of parameters that may be adapted for specific analytical needs.

Spectroscopic Characterization Methods for Structural Confirmation and Stereochemical Assignment

While chromatographic techniques are excellent for separation and initial identification, spectroscopic methods are indispensable for the definitive structural confirmation and stereochemical assignment of "this compound."

The conformation of the pyrrolidine ring in nicotine and its analogs has been the subject of extensive investigation, with NMR studies providing strong evidence for its preferred conformation in solution. nih.gov For "this compound," 2D NMR experiments such as COSY and NOESY would be instrumental in establishing the trans relationship between the pyridyl group at the 2'-position and the acetylthiomethyl group at the 3'-position of the pyrrolidine ring.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. This is a critical step in the identification of unknown compounds and for confirming the identity of synthesized molecules like "this compound." nih.gov

HRMS is also invaluable for detailed fragmentation analysis. By accurately measuring the masses of fragment ions, it is possible to deduce the fragmentation pathways and gain a deeper understanding of the molecular structure. nih.gov In the analysis of nicotine and its derivatives, HRMS can help to characterize various transformation products, including those resulting from oxidation and demethylation. nih.gov The protonated nicotine molecule, for instance, can be clearly detected with high signal-to-noise and an ultra-low mass error, with characteristic fragment ions observed upon MS/MS analysis. nih.gov

Table 3: Key Mass Fragments of Protonated Nicotine from HRMS/MS

| Fragment m/z | Putative Assignment |

| 130.0653 | Loss of methylamine |

| 117.0573 | Further fragmentation |

| 106.0652 | Pyridine (B92270) ring fragment |

Data derived from MS/MS analysis of protonated nicotine. nih.gov

Development and Validation of Robust Analytical Methods for Nicotine Reference Materials

The development and validation of robust analytical methods are paramount for ensuring the quality and consistency of nicotine reference materials. These validated methods are essential for the accurate quantification of nicotine and its related compounds in various products. lu.senih.gov

Method validation involves a series of experiments to demonstrate that a new analytical method is suitable for its intended purpose. Key validation parameters include specificity, linearity, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness. lu.se For instance, a fully validated UHPLC-MS/MS method for the quantitative determination of nicotine and related alkaloids in e-liquids followed FDA guidelines. spectroscopyonline.com

The establishment of reference standards and well-characterized reference materials is a critical component of method validation and routine quality control. These materials are used to calibrate instruments, assess method performance, and ensure the accuracy of analytical results.

Role of this compound as an Analytical Reference Standard in Research

In the field of analytical chemistry, particularly in nicotine and tobacco-related research, the use of high-purity reference standards is fundamental for achieving accurate and reproducible results. This compound serves as a critical analytical reference standard, specifically classified as a nicotine impurity reference material lgcstandards.comclearsynth.com. Its primary role is to aid in the detection, identification, and purity assessment of nicotine and its various derivatives in complex matrices.

The availability of well-characterized standards like this compound is essential for researchers developing and validating analytical methods, such as gas chromatography (GC) and liquid chromatography (LC), often coupled with mass spectrometry (MS) spectroscopyonline.comrestek.commdpi.com. These methods are employed to analyze nicotine-containing products, including e-liquids and smokeless tobacco products, for their chemical composition and impurity profiles spectroscopyonline.commdpi.com.

As a reference standard, this compound is used in several key research applications:

Method Validation: It is used to validate the specificity, linearity, accuracy, and precision of new analytical methods designed to quantify nicotine-related impurities.

Qualitative Identification: In chromatographic techniques, the retention time of this compound is used as a benchmark to confirm the presence of this specific impurity in a test sample. By comparing the chromatogram of the sample to that of the standard, analysts can positively identify the compound.

Quantitative Analysis: A precise concentration of the standard is used to create calibration curves, enabling the exact quantification of this compound in a sample. This is crucial for assessing the purity of nicotine used in various products and for ensuring compliance with regulatory limits on impurities mdpi.com.

The chemical and physical properties of this compound are well-defined, making it suitable for its role as a reference material.

| Property | Value | Source |

| Chemical Name | S-[[(2S,3S)-1-methyl-2-pyridin-3-ylpyrrolidin-3-yl]methyl] ethanethioate | lgcstandards.com |

| Synonym | This compound | lgcstandards.comclearsynth.com |

| CAS Number | 1217716-10-3 | lgcstandards.comclearsynth.com |

| Molecular Formula | C13H18N2OS | lgcstandards.com |

| Molecular Weight | 250.36 g/mol | lgcstandards.com |

| Product Category | Impurity Reference Material | lgcstandards.comclearsynth.com |

Detailed Research Findings

While specific studies detailing the application of this compound are not broadly published, its use follows established principles for reference standards in nicotine impurity analysis. Research focusing on the quantification of nicotine-related compounds often employs LC-MS/MS methods for their high sensitivity and selectivity mdpi.com.

In a typical research scenario, a laboratory would use this compound to develop a quantitative method for its detection in e-liquids. This would involve preparing a stock solution of the standard and creating a series of dilutions to generate a calibration curve. The method's performance would be evaluated based on parameters such as the limit of detection (LOD) and limit of quantification (LOQ) mdpi.com. The table below illustrates representative data that would be generated in such a methodological study.

| Analytical Parameter | Representative Finding | Technique |

| Retention Time (RT) | 5.8 min | UHPLC-MS/MS |

| Precursor Ion (m/z) | 251.1 | ESI+ |

| Product Ion (m/z) | 132.1 | ESI+ |

| Limit of Detection (LOD) | 0.08 µg/g | LC-MS/MS mdpi.com |

| Limit of Quantification (LOQ) | 0.27 µg/g | LC-MS/MS mdpi.com |

| Linearity (r²) | >0.995 | LC-MS/MS mdpi.com |

| Recovery | 95-105% | LC-MS/MS mdpi.com |

Note: The data in this table are representative examples based on typical performance of LC-MS/MS methods for related nicotine impurities and are intended for illustrative purposes.

The use of this compound as a reference standard is indispensable for ensuring the quality and consistency of nicotine-containing products. It enables researchers and manufacturers to accurately profile impurities, adhere to pharmacopeial standards, and ultimately contributes to a deeper understanding of the chemical composition of these products mdpi.comnih.gov.

Structure Activity Relationship Sar Studies and Ligand Receptor Interactions

Conformational Analysis and Stereoisomeric Influences on Biological Recognition

The precise three-dimensional shape (conformation) and the spatial arrangement of atoms (stereoisomerism) of a ligand are critical for its recognition and binding by a receptor. For nicotine (B1678760) analogs, these factors determine the affinity and selectivity for different nAChR subtypes.

The pyrrolidine (B122466) ring of nicotine is a key feature for its interaction with nAChRs. wepub.org Modifications to this ring can dramatically alter the compound's binding properties. A systematic "methyl scan," where a methyl group is added to each carbon of the pyrrolidinium (B1226570) ring, has revealed that these substitutions produce unique changes in receptor interactions. nih.govnih.gov

Research shows that the two major nAChR subtypes in the brain, α4β2 and α7, interact differently with the pyrrolidinium ring. nih.govresearchgate.net For instance, substitutions at the 3'-position, such as in 3'-methylnicotine, are tolerated differently by these subtypes. Specifically, 3'-trans-methylation is much better tolerated by α7 receptors than by α4β2 receptors. nih.govnih.gov This suggests that the introduction of a larger group, such as the acetylthiomethyl group in rac-trans-3'-Acetylthiomethyl Nicotine, at this position would likely have a significant and subtype-dependent impact on receptor binding. The hydrophobic nature of the pyrrolidine ring allows it to interact with nonpolar residues in the receptor's binding site, and the addition of substituents modifies these interactions. wepub.org

Stereochemistry, particularly the cis/trans isomerism of substituents on the pyrrolidine ring, plays a crucial role in ligand binding. ntu.edu.sglibretexts.org Cis and trans isomers refer to the relative positions of two groups; in the cis isomer, they are on the same side of the ring, while in the trans isomer, they are on opposite sides. ntu.edu.sg Studies on nicotine analogs have demonstrated a clear stereochemical preference at the nAChR binding site.

For example, in the case of 5'-methylnicotine, the trans isomer retains considerable activity at α7 receptors, whereas the cis isomer lacks agonist activity and displays low affinity for both α4β2 and α7 subtypes. nih.govnih.gov This preference for the trans configuration highlights the specific spatial constraints of the receptor's binding pocket. Computational docking studies have helped predict and explain the lower affinities observed for cis-methylnicotines. researchgate.net The designation of the target compound as trans-3'-Acetylthiomethyl Nicotine indicates that its substituent is in the preferred orientation for productive receptor interaction, a key factor for its biological activity.

Receptor Binding Profiling of Nicotine Analogs on Nicotinic Acetylcholine (B1216132) Receptor Subtypes

To understand the potential effects of a compound like rac-trans-3'-Acetylthiomethyl Nicotine, its binding profile across various nAChR subtypes must be determined. This is typically achieved through techniques like radioligand binding assays, which quantify the compound's affinity for different receptors.

Radioligand binding assays are a fundamental tool in pharmacology, considered the gold standard for measuring the affinity of a ligand for its receptor. giffordbioscience.com These assays use a radioactively labeled compound (the radioligand) that is known to bind to the target receptor. sygnaturediscovery.com

There are several types of assays:

Saturation Assays: These are performed with increasing concentrations of a radioligand to determine the density of receptors in a tissue (Bmax) and the radioligand's dissociation constant (Kd), a measure of its affinity. giffordbioscience.com

Competition Assays: These are used to determine the binding affinity of an unlabeled test compound (like a nicotine analog). sygnaturediscovery.com In these experiments, a fixed concentration of radioligand competes for binding with various concentrations of the test compound. giffordbioscience.com The concentration of the test compound that inhibits 50% of the specific radioligand binding is the IC50 value. This can be converted to an inhibition constant (Ki), which reflects the affinity of the test compound for the receptor. nih.gov

Kinetic Assays: These measure the rates at which a radioligand associates (kon) and dissociates (koff) from the receptor. giffordbioscience.comsygnaturediscovery.com

In the study of nAChRs, radioligands such as [³H]-epibatidine, [¹²⁵I]-epibatidine, and [³H]-nicotine are commonly used to assess the binding of new analogs to receptors in brain tissue or cell lines expressing specific nAChR subtypes. nih.govnih.gov

Below is a table showing binding affinities (Ki values) for nicotine and some of its analogs at different nAChR subtypes, as determined by radioligand binding assays.

Binding Affinities (Ki, nM) of Nicotine and Analogs at nAChR Subtypes

| Compound | α4β2* | α2β2 | α3β4 | α7 |

|---|---|---|---|---|

| Nicotine | 0.8 | 17 | 1,000 | 1,700 |

| A-84543 | 0.2 | 1.1 | 180 | 1,300 |

*Data derived from studies using rat forebrain tissue or stably transfected HEK cells. nih.gov

The α4β2 and α7 nAChRs are the two most abundant subtypes in the brain, making up about 95% of the total nAChR population. nih.govelsevierpure.com However, they exhibit significant differences in their pharmacology, function, and distribution. nih.govnih.gov Nicotine and its analogs interact differently with these subtypes, a principle that is key to developing subtype-selective drugs. acs.org

The α4β2 subtype generally shows the highest sensitivity and affinity for nicotine. acs.orgnih.gov In contrast, the α7 subtype is typically less sensitive to nicotine. nih.gov Structural modifications to the nicotine molecule can exploit these differences. As noted previously, a "methyl scan" of the pyrrolidinium ring showed that substitutions have distinct effects on binding to α4β2 versus α7 receptors. nih.govnih.gov For example:

1'-N-Methyl Substitution: Replacing the N-methyl group with an ethyl group significantly reduces interaction with α4β2 receptors but not α7 receptors. researchgate.net

2'-Methylation: This uniquely enhances binding and agonist potency at α7 receptors. nih.gov

3'- and 5'-trans-Methylations: These changes are much better tolerated by α7 receptors than by α4β2 receptors. nih.gov

4'-Methylation: This modification decreases potency and efficacy more significantly at α7 receptors than at α4β2 receptors. nih.gov

These findings underscore that even minor changes to the ligand structure can lead to substantial differences in subtype selectivity, driven by subtle variations in the architecture of the receptor binding sites. nih.govnih.gov

Computational Approaches to Ligand-Receptor Dynamics

To complement experimental data, computational methods are increasingly used to model and understand the dynamic interactions between ligands and receptors at an atomic level. nih.gov Techniques like molecular docking and molecular dynamics simulations provide valuable insights into how compounds like rac-trans-3'-Acetylthiomethyl Nicotine might bind to nAChRs.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, helping to rationalize binding affinity and functional activity. nih.gov For nicotine analogs, docking studies have been performed on the crystal structures of nAChR subtypes, such as α4β2 and the related Lymnaea acetylcholine-binding protein (AChBP), which serves as a structural homolog for the α7 receptor. nih.govnih.gov These simulations can predict changes in receptor affinity resulting from modifications to the pyrrolidine ring and have successfully explained the lower affinities of certain stereoisomers. nih.govresearchgate.net

Computational studies have identified key amino acid residues within the nAChR binding pocket that are crucial for interacting with nicotine analogs. For the α7 nAChR, residues such as Leu116 and Trp145 have been identified as important for the interaction. nih.gov For the α4β2 subtype, key interactions involve aromatic residues like TyrA, TyrC1, TyrC2, and TrpB, which form an "aromatic box" that stabilizes the ligand through cation-π interactions. nih.govchemrxiv.org These computational models are powerful tools for predicting the binding modes of new compounds and guiding the design of novel, subtype-selective nAChR ligands. escholarship.org

Molecular Docking Simulations for Predicting rac-trans 3'-Acetylthiomethyl Nicotine Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This method is instrumental in identifying key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the receptor's binding site.

While the principles of molecular docking are well-established and have been applied to numerous nicotine analogs to understand their binding at nAChRs, there is no available research that specifically applies this technique to this compound. Consequently, there is no data to present regarding its predicted binding energy, specific interacting residues within the nAChR binding pocket, or the predicted orientation of the acetylthiomethyl group.

Molecular Dynamics Simulations to Elucidate Conformational Changes upon Ligand Binding

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, complementing the static picture offered by molecular docking. MD simulations can reveal how the binding of a ligand induces conformational changes in the receptor, which is essential for understanding the mechanism of receptor activation or inhibition. These simulations can also provide information on the stability of the ligand in the binding pocket over time.

As with molecular docking, there is a lack of published research detailing MD simulations performed on this compound bound to any nAChR subtype. Therefore, information regarding the conformational dynamics of the receptor upon binding this specific ligand, the stability of the binding interactions over time, and any associated changes in the receptor's global or local structure remains unavailable.

Metabolic Pathways and Biotransformation Research

Enzymatic Biotransformation of Nicotine (B1678760) and Related Compounds by Cytochrome P450 Enzymes

The Cytochrome P450 (CYP) superfamily of enzymes, located primarily in the liver, is the main catalyst for the metabolism of a vast array of foreign compounds, including nicotine. nih.gov The rate and pathway of this metabolism are critical determinants of the duration and effects of nicotine exposure.

The biotransformation of nicotine is predominantly carried out by the hepatic enzyme Cytochrome P450 2A6 (CYP2A6). nih.govtandfonline.com This enzyme is responsible for approximately 70-80% of nicotine's metabolic inactivation to its primary metabolite, cotinine (B1669453). tandfonline.comnih.gov The process begins with the CYP2A6-catalyzed 5′-oxidation of nicotine, which forms a nicotine-Δ1′(5′)-iminium ion intermediate. nih.govresearchgate.net This unstable ion is subsequently converted to cotinine by a cytosolic aldehyde oxidase. nih.gov

While CYP2A6 is the principal enzyme, other isoenzymes also contribute to nicotine metabolism. proquest.com CYP2B6 is expressed in the brain and may play a role in the localized metabolism of nicotine within the central nervous system. nih.gov Furthermore, enzymes such as flavin-containing monooxygenases (FMOs) and UDP-glucuronosyltransferases (UGTs) are involved in secondary metabolic pathways, leading to the formation of nicotine-N'-oxide and various glucuronide conjugates, respectively. proquest.com Cotinine itself is further metabolized, primarily by CYP2A6, to trans-3'-hydroxycotinine (3HC), which is the most abundant urinary metabolite of nicotine. nih.govnih.govcaymanchem.com

Table 1: Key Enzymes in Nicotine Metabolism This table is interactive. You can sort and filter the data.

The chemical structure of rac-trans 3'-Acetylthiomethyl Nicotine features two key functional groups not present in nicotine: a thioether linkage (-S-) and an acetyl group (-C(O)CH3), which is part of a thioester. These groups introduce novel potential sites for metabolic attack.

Thioether Oxidation: Thioethers are susceptible to oxidation by reactive oxygen species (ROS) in biological systems. nih.gov This process, analogous to the oxidation of methionine residues in proteins, can convert the relatively nonpolar thioether into a more polar sulfoxide (B87167) and subsequently to a highly polar sulfone. nih.govmasterorganicchemistry.com The rate of this oxidation is dependent on the chemical environment of the sulfur atom. nih.gov Therefore, a plausible metabolic pathway for this compound involves the oxidation of its sulfur atom, leading to the formation of sulfoxide and sulfone metabolites.

Ester Hydrolysis: The acetyl group is attached via a thioester linkage. Ester bonds are readily cleaved by a class of enzymes known as esterases, which are abundant in the plasma, liver, and other tissues. This hydrolytic cleavage would break the bond between the sulfur atom and the acetyl group, releasing a deacetylated thiomethyl nicotine analog and acetic acid. This pathway represents a likely route for rapid metabolism of the compound.

Identification and Characterization of Potential Metabolites of this compound

Based on the established metabolic pathways for nicotine and the chemical reactivity of the thioether and thioester functional groups, several potential metabolites of this compound can be hypothesized. Direct experimental evidence for these specific metabolites is not currently available in the public literature; their postulation is based on established biochemical principles.

The primary metabolites would likely arise from the novel pathways of thioether oxidation and ester hydrolysis, with secondary metabolism potentially occurring on the core nicotine structure.

Table 2: Hypothetical Metabolites of this compound This table is interactive. You can sort and filter the data.

In Vitro Metabolic Stability Assays in Cellular and Subcellular Systems

To experimentally determine the metabolic fate of this compound, in vitro metabolic stability assays are essential. These assays measure the rate at which a compound is metabolized when incubated with various biological preparations. Common systems include:

Liver Microsomes: These are vesicles of the endoplasmic reticulum isolated from liver cells and contain a high concentration of CYP enzymes. nih.gov They are widely used to assess CYP-mediated metabolism.

S9 Fraction: This is the supernatant from a centrifuged liver homogenate and contains both microsomal (CYP) and cytosolic enzymes (e.g., aldehyde oxidase).

Hepatocytes: Intact liver cells that provide a more complete picture of metabolism, as they contain a full complement of metabolic enzymes (Phase I and Phase II) and transporter systems.

In a typical assay, the compound is incubated with one of these systems, and samples are taken at various time points. The concentration of the parent compound is measured, often by liquid chromatography-tandem mass spectrometry (LC-MS/MS), to determine its rate of disappearance (half-life) and intrinsic clearance. nih.gov For this compound, such assays would reveal the relative contributions of CYP-mediated oxidation versus hydrolysis by esterases, providing critical data on its metabolic profile. The stability of nicotine and its metabolites has been shown to be a reliable indicator of metabolic activity. nih.gov

Pharmacogenetic Considerations in Nicotine Metabolism Research

The field of pharmacogenetics studies how genetic variations influence drug response, and it is particularly relevant to nicotine metabolism. nih.gov The gene encoding the primary nicotine-metabolizing enzyme, CYP2A6, is highly polymorphic, meaning numerous genetic variants (alleles) exist in the population. tandfonline.com These variants can lead to significant inter-individual differences in enzyme activity. nih.govtandfonline.com

Individuals can be broadly categorized based on their CYP2A6 genotype:

Normal Metabolizers: Carry two copies of the wild-type allele (CYP2A6*1). nih.gov

Slow Metabolizers: Carry one or more reduced-function alleles (e.g., CYP2A69, CYP2A612) or null/inactive alleles (e.g., CYP2A62, CYP2A64). nih.govnih.gov These individuals clear nicotine more slowly.

Fast Metabolizers: Carry increased-function alleles (e.g., CYP2A6*1B), leading to higher enzyme activity and more rapid nicotine clearance. nih.gov

This genetic variability has a profound impact, influencing smoking behaviors, nicotine dependence, and the efficacy of smoking cessation therapies. nih.govwisc.edu The nicotine metabolite ratio (NMR), defined as the ratio of trans-3'-hydroxycotinine to cotinine, is a validated biomarker of CYP2A6 activity and is strongly correlated with an individual's genetic makeup. nih.govoup.com It is highly probable that the metabolism of this compound, particularly if it undergoes oxidation on the nicotine core, would also be significantly influenced by these same pharmacogenetic factors.

Table 3: Selected CYP2A6 Alleles and Associated Metabolic Activity This table is interactive. You can sort and filter the data.

Preclinical Pharmacological Investigations and Mechanistic Elucidation

In Vitro Functional Characterization of rac-trans 3'-Acetylthiomethyl Nicotine (B1678760) at nAChRs

The in vitro functional characterization of rac-trans 3'-Acetylthiomethyl Nicotine is anticipated to reveal its activity as a nicotinic acetylcholine (B1216132) receptor (nAChR) agonist. nAChRs are ligand-gated ion channels that are crucial for synaptic transmission in the central and peripheral nervous systems. The binding of an agonist like nicotine or its derivatives induces a conformational change in the receptor, leading to the opening of the ion channel.

Electrophysiological Studies on nAChR Activation and Ion Channel Modulation

Electrophysiological techniques, such as two-electrode voltage clamp (TEVC) in Xenopus oocytes or patch-clamp recordings in cultured neurons or cell lines expressing specific nAChR subtypes, would be essential to characterize the functional properties of this compound. These studies would likely demonstrate that the compound elicits inward currents in a concentration-dependent manner, typical of nAChR agonists.

Key parameters that would be investigated include:

Potency (EC₅₀): The concentration of the compound required to elicit a half-maximal response. Based on its structure, the potency of this compound is hypothesized to be comparable to or slightly different from that of nicotine, depending on how the 3'-acetylthiomethyl group influences binding affinity for various nAChR subtypes.

Efficacy (Iₘₐₓ): The maximum current elicited by the compound relative to a standard agonist like acetylcholine or nicotine. This would determine whether it is a full or partial agonist at different nAChR subtypes.

Activation and Deactivation Kinetics: The rates at which the ion channel opens in response to agonist binding and closes upon its removal. These kinetics are crucial for understanding the temporal precision of synaptic transmission modulation.

Subtype Selectivity: The relative potency and efficacy of the compound at different nAChR subtypes (e.g., α4β2, α7, α3β4). Nicotine itself exhibits some subtype selectivity, and the modification in the 3' position of the pyrrolidine (B122466) ring could alter this profile.

Table 1: Predicted Electrophysiological Profile of this compound at Major nAChR Subtypes (Hypothetical Data)

| nAChR Subtype | Predicted Potency (EC₅₀, µM) | Predicted Efficacy (% of Nicotine Iₘₐₓ) | Predicted Activation/Deactivation Kinetics |

| α4β2 | 0.5 - 5 | 80 - 120% | Fast activation, moderate deactivation |

| α7 | 10 - 100 | 70 - 110% | Rapid activation and deactivation |

| α3β4 | 1 - 10 | 90 - 130% | Moderate activation and deactivation |

This table presents hypothetical data based on the expected behavior of a nicotine analog. Actual values would need to be determined experimentally.

Calcium Imaging and Reporter Gene Assays for Receptor Activation

Calcium imaging studies would provide further insights into the functional consequences of nAChR activation by this compound. Neuronal nAChRs, particularly the α7 subtype, are highly permeable to calcium ions. Activation of these receptors leads to a direct influx of Ca²⁺, which acts as a second messenger to trigger various intracellular signaling cascades.

In these experiments, cells expressing specific nAChR subtypes would be loaded with a calcium-sensitive fluorescent dye. Application of this compound would be expected to cause an increase in intracellular calcium concentration, which can be quantified by measuring the change in fluorescence intensity. This would confirm the compound's agonist activity and provide another measure of its potency and efficacy at different nAChR subtypes.

Reporter gene assays could also be employed to assess receptor activation. In this approach, cells are engineered to express a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter that is activated by intracellular signaling pathways linked to nAChR activation. The level of reporter gene expression would then serve as an indirect measure of the compound's ability to activate the receptors.

Cellular and Molecular Mechanisms of Action of Nicotine Derivatives

The cellular and molecular mechanisms of action of this compound are predicted to be similar to those of other nicotinic agonists. Upon binding to nAChRs, the compound would induce a conformational change in the receptor protein, leading to the opening of the central ion pore. This allows for the influx of cations, primarily Na⁺ and Ca²⁺, and to a lesser extent K⁺ efflux, resulting in depolarization of the cell membrane.

This initial depolarization can have several downstream effects:

Excitation of Neurons: In the central nervous system, the depolarization can trigger action potentials, leading to the release of various neurotransmitters, including dopamine, serotonin, glutamate, and GABA. The specific neurochemical effects would depend on the brain region and the type of neuron expressing the nAChRs.

Modulation of Neurotransmitter Release: nAChRs are often located on presynaptic terminals, where their activation can enhance or inhibit the release of other neurotransmitters.

Activation of Intracellular Signaling Pathways: The influx of Ca²⁺ through nAChRs can activate a variety of downstream signaling cascades involving protein kinases, phosphatases, and transcription factors. These pathways can modulate synaptic plasticity, gene expression, and cell survival.

Receptor Desensitization and Regulation by Nicotinic Agonists and Analogs

A key feature of nAChR pharmacology is receptor desensitization, a process where prolonged or repeated exposure to an agonist leads to a temporary non-responsive state of the receptor. It is expected that this compound would also induce desensitization of nAChRs. The rate and extent of desensitization are dependent on the agonist concentration, the duration of exposure, and the specific nAChR subtype.

The process of desensitization is thought to be a protective mechanism to prevent over-stimulation of the receptor. It is also believed to play a role in the development of nicotine tolerance and dependence. The ability of this compound to induce desensitization would be an important aspect of its pharmacological profile.

Chronic exposure to nicotinic agonists can also lead to an upregulation in the number of nAChRs on the cell surface. This paradoxical effect is thought to be a compensatory response to receptor desensitization. It is plausible that chronic administration of this compound in preclinical models would also result in an increase in nAChR density in various brain regions.

Table 2: Predicted Desensitization and Upregulation Properties of this compound (Hypothetical Data)

| nAChR Subtype | Predicted Desensitization Rate | Predicted Concentration for 50% Desensitization (IC₅₀, µM) | Predicted Upregulation with Chronic Exposure |

| α4β2 | Rapid | 0.1 - 1 | Significant |

| α7 | Very Rapid | 1 - 10 | Moderate |

| α3β4 | Moderate | 0.5 - 5 | Moderate to Significant |

This table presents hypothetical data based on the known properties of nicotinic agonists. Experimental verification is required.

Neurobiological Implications of Nicotinic Receptor Modulation in Preclinical Models

The modulation of nAChRs by this compound in preclinical models would be expected to have significant neurobiological implications, mirroring the known effects of nicotine. These could include effects on cognition, mood, and reward pathways.

Cognitive Enhancement: Nicotinic agonists are known to enhance cognitive functions such as attention, learning, and memory. These effects are thought to be mediated by the activation of nAChRs in brain regions like the prefrontal cortex and hippocampus. Preclinical studies using models of cognitive impairment would be necessary to determine if this compound possesses similar pro-cognitive effects.

Mood Regulation: Nicotine has complex effects on mood, with reports of both anxiolytic and anxiogenic properties depending on the dose and context. The impact of this compound on mood-related behaviors would need to be assessed in preclinical models of anxiety and depression.

Reward and Reinforcement: The addictive properties of nicotine are primarily mediated by the activation of nAChRs in the mesolimbic dopamine system, leading to increased dopamine release in the nucleus accumbens. It would be crucial to investigate whether this compound has a similar potential for reward and reinforcement in preclinical models of addiction.

Future Research Directions and Academic Applications

Design and Synthesis of Novel Chemical Probes for Nicotinic Acetylcholine (B1216132) Receptors

Nicotine (B1678760) analogs are crucial for mapping the structure and function of nicotinic acetylcholine receptors (nAChRs). nih.gov The introduction of a thioester group, as seen in rac-trans 3'-Acetylthiomethyl Nicotine, could be leveraged to design novel chemical probes. Thioesters can be reactive and may serve as covalent labels for the nAChR binding pocket, allowing researchers to permanently tag and identify specific receptor subunits involved in binding.

Future studies could explore the binding affinity and selectivity of this compound across the diverse family of nAChR subtypes. researchgate.net Research would need to determine key pharmacological parameters, such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), to understand its potency and preference for specific nAChR subtypes, such as the α4β2 or α7 receptors, which are critical in the central nervous system. nih.gov

Table 1: Hypothetical Pharmacological Profile for a Novel nAChR Probe This table is illustrative and represents the type of data that would be generated in future studies, as no specific data for this compound is currently available.

| nAChR Subtype | Binding Affinity (Ki, nM) | Functional Activity (IC50, nM) | Selectivity Ratio (e.g., vs. α4β2) |

|---|---|---|---|

| α4β2 | Data not available | Data not available | N/A |

| α7 | Data not available | Data not available | Data not available |

| α3β4 | Data not available | Data not available | Data not available |

Further Elucidation of Nicotine Metabolism Pathways through Analog Studies

The metabolism of nicotine is a complex process, primarily mediated by the cytochrome P450 enzyme system, particularly CYP2A6. nih.gov This process leads to various metabolites, with cotinine (B1669453) and trans-3'-hydroxycotinine being the most prominent. nih.gov

Structurally modified analogs like this compound could serve as important tools to probe these metabolic pathways. The acetylthiomethyl group at the 3' position is not a natural metabolic site. Studying how this group alters or blocks typical metabolic transformations (like hydroxylation at the 3' position) could provide valuable insights into the steric and electronic requirements of the metabolic enzymes. Researchers could investigate whether the thioester bond is susceptible to hydrolysis by esterase enzymes, potentially creating a novel metabolic pathway and yielding rac-trans 3'-Thiomethyl Nicotine as a metabolite.

Contribution to Understanding Nicotine-Related Biological Processes at a Molecular Level

The functional consequences of nAChR activation by nicotine are vast, influencing neurotransmitter release, neuronal excitability, and cellular signaling cascades. researchgate.net Nicotine analogs are instrumental in dissecting these processes. For instance, some analogs can stabilize specific conformational states of the receptor (e.g., activated, desensitized) more effectively than nicotine itself. nih.gov

Future research on this compound would involve characterizing its functional effects. It would be crucial to determine if it acts as an agonist (activator), an antagonist (blocker), or a partial agonist at various nAChR subtypes. This knowledge would allow its use as a specific tool to explore the downstream consequences of receptor activation or blockade, contributing to our understanding of nicotine's role in cognitive function, addiction, and neuroprotection. mdpi.com

Utility of this compound in Analytical Method Development for Nicotine-Related Products

In analytical chemistry, particularly in the analysis of tobacco and nicotine-containing products, stable and reliable internal standards are essential for accurate quantification. accustandard.comfrontiersin.org Nicotine analogs and their metabolites are often used for this purpose in methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). cerilliant.com

Given that this compound is classified as a nicotine impurity, it could be used as a certified reference material or analytical standard to identify and quantify this specific impurity in nicotine preparations. chembuyersguide.comclearsynth.com Furthermore, its unique mass and chromatographic properties would make it an excellent candidate for use as an internal standard in broader studies quantifying nicotine, its metabolites, or other tobacco alkaloids in complex matrices such as e-liquids, smokeless tobacco products, or biological fluids.

Table 2: Potential Analytical Parameters for Method Development This table is conceptual and outlines the type of data required for validating the use of this compound as an analytical standard. Specific values are not available.

| Analytical Technique | Parameter | Expected Value/Characteristic |

|---|---|---|

| LC-MS/MS | Retention Time | Distinct from nicotine and major metabolites |

| Mass Transition (Q1/Q3) | Unique precursor and product ions | |

| GC-MS | Retention Index | Consistent and reproducible |

| Mass Spectrum | Characteristic fragmentation pattern |

Q & A

Q. What are the recommended methods for synthesizing and characterizing rac-trans 3'-Acetylthiomethyl Nicotine?

Methodological Answer: Synthesis typically involves acetylating the thiomethyl group of nicotine derivatives under controlled conditions. Key steps include:

- Acetylation : Reacting the precursor (e.g., thiomethyl-nicotine) with acetyl chloride or acetic anhydride in an inert solvent (e.g., dichloromethane) at 0–25°C.

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.

- Characterization : Confirm structure via H/C NMR (peaks at δ ~2.1 ppm for acetyl group) and high-resolution mass spectrometry (HRMS). Purity can be assessed via HPLC (C18 column, methanol/water mobile phase) .

Q. How can researchers determine the solubility and stability of this compound in aqueous buffers?

Methodological Answer:

- Solubility Testing : Prepare saturated solutions in buffers (pH 4–9) and quantify dissolved compound via UV-Vis spectroscopy (λmax ~260 nm) or LC-MS.

- Stability Assessment : Incubate the compound at physiological temperature (37°C) and analyze degradation products over time using HPLC. Adjust buffer ionic strength and pH to mimic biological conditions .

Advanced Research Questions

Q. What experimental strategies resolve the enantiomers of this compound for pharmacological studies?

Methodological Answer:

- Chiral Chromatography : Use a chiral stationary phase (e.g., amylose- or cellulose-based columns) with hexane/isopropanol mobile phases. Monitor enantiomeric excess via polarimetry or circular dichroism.

- Enzymatic Resolution : Employ lipases or esterases to selectively hydrolyze one enantiomer, followed by separation .

Q. How can New Approach Methodologies (NAMs) evaluate the toxicity of this compound?

Methodological Answer:

- In Vitro Assays : Use human-derived cell lines (e.g., bronchial epithelial cells) to assess cytotoxicity (MTT assay) and genotoxicity (Comet assay).

- Computational Modeling : Apply molecular dynamics simulations to predict binding affinity to nicotinic acetylcholine receptors (nAChRs) or metabolic enzymes (e.g., CYP2A6). Validate predictions with high-throughput screening .

Q. What methodologies identify metabolic pathways of this compound in mammalian systems?

Methodological Answer:

Q. How should researchers address contradictions in reported bioactivity data for this compound?

Methodological Answer:

- Meta-Analysis Framework : Systematically compare studies for variables like:

- Experimental Models : Differences in cell lines (e.g., HEK293 vs. SH-SY5Y) or animal species.

- Dosage Regimens : Acute vs. chronic exposure effects.

- Analytical Sensitivity : Limits of detection in assays (e.g., ELISA vs. LC-MS).

- Theoretical Alignment : Reconcile findings with underlying hypotheses (e.g., nAChR subtype specificity vs. off-target effects) using pathway analysis tools (e.g., STRING, KEGG) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.